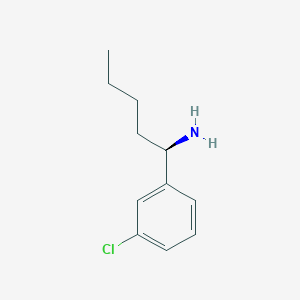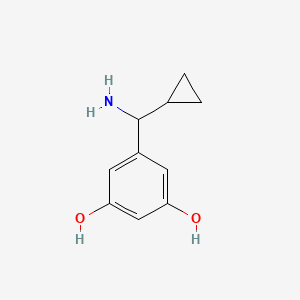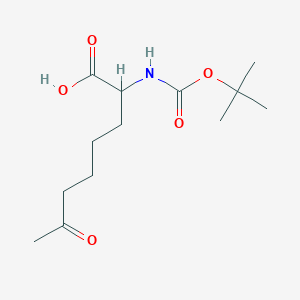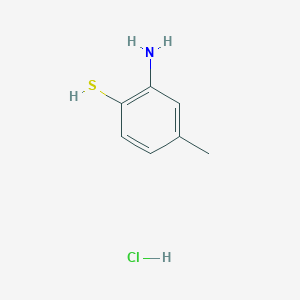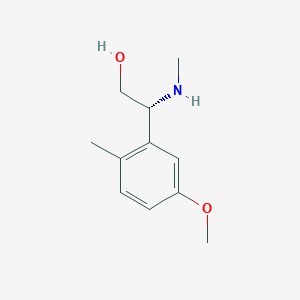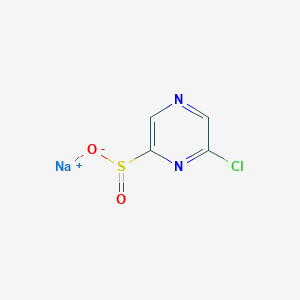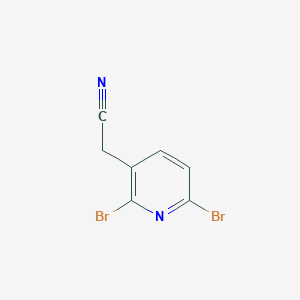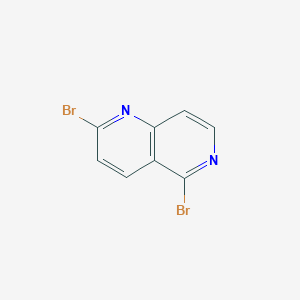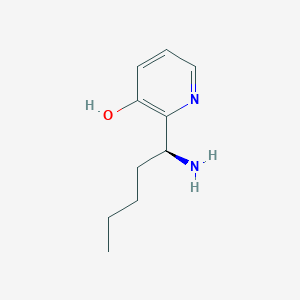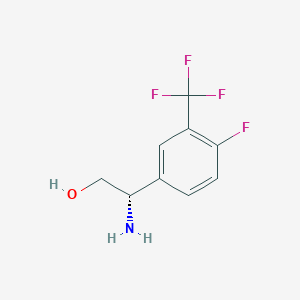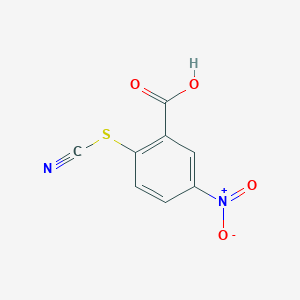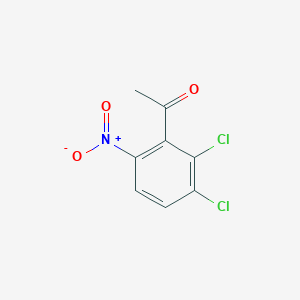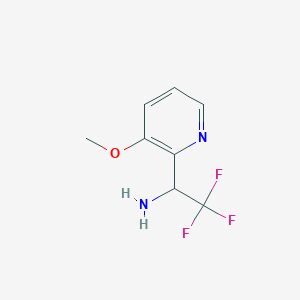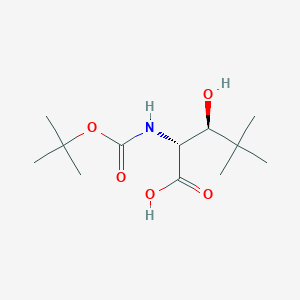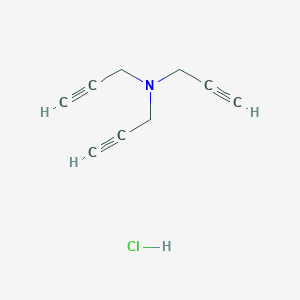
Tri(prop-2-yn-1-yl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C9H9N·HCl It is a derivative of propargylamine, characterized by the presence of three prop-2-yn-1-yl groups attached to a central nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Tri(prop-2-yn-1-yl)amine hydrochloride can be synthesized through various methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by various metal catalysts, such as copper(I) chloride (CuCl) or zinc oxide (ZnO) nanoparticles, under solvent-free conditions . The reaction typically proceeds at elevated temperatures (e.g., 110°C) to yield the desired propargylamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
Tri(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.
Substitution: The propargyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new amines or carbon-carbon bonded products.
科学的研究の応用
Tri(prop-2-yn-1-yl)amine hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of tri(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as monoamine oxidase (MAO) by binding to the active site and preventing the breakdown of neurotransmitters.
Pathways Involved: It can modulate oxidative stress pathways, leading to neuroprotective effects.
類似化合物との比較
Similar Compounds
Propargylamine: A simpler derivative with one prop-2-yn-1-yl group.
Dipropargylamine: Contains two prop-2-yn-1-yl groups.
Selegiline: A well-known MAO inhibitor with a similar propargylamine structure.
Uniqueness
Tri(prop-2-yn-1-yl)amine hydrochloride is unique due to its three propargyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and advanced materials .
特性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC名 |
N,N-bis(prop-2-ynyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9N.ClH/c1-4-7-10(8-5-2)9-6-3;/h1-3H,7-9H2;1H |
InChIキー |
ZPBSBRKMKXEDME-UHFFFAOYSA-N |
正規SMILES |
C#CCN(CC#C)CC#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


